molecular formula C18H19FN4O3 B2831403 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one CAS No. 1203246-74-5

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2831403
CAS No.: 1203246-74-5
M. Wt: 358.373
InChI Key: CFZQVICVRKZVIT-UHFFFAOYSA-N
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Description

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core, substituted with a 4-fluorobenzyl group and a 4-acetylpiperazine-1-carbonyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the 4-fluorobenzyl moiety.

    Attachment of the 4-Acetylpiperazine-1-Carbonyl Moiety: This step involves the acylation of piperazine with acetyl chloride, followed by coupling with the pyridazinone core using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the pyridazinone core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may affect various molecular pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-(4-acetylpiperazine-1-carbonyl)-2-benzylpyridazin-3(2H)-one: Similar structure but lacks the fluorine atom on the benzyl group.

    6-(4-methylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one: Similar structure but has a methyl group instead of an acetyl group on the piperazine ring.

Uniqueness

6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of both the 4-fluorobenzyl group and the 4-acetylpiperazine-1-carbonyl moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-(4-acetylpiperazine-1-carbonyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c1-13(24)21-8-10-22(11-9-21)18(26)16-6-7-17(25)23(20-16)12-14-2-4-15(19)5-3-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZQVICVRKZVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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